1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile
Overview
Description
1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a chloropyridine group attached to a piperidine ring, which is further substituted with a carbonitrile group.
Synthetic Routes and Reaction Conditions:
Chlorination and Cyclization: One common synthetic route involves the chlorination of pyridine to form 2-chloropyridine, followed by cyclization with piperidine to introduce the piperidine ring.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable precursor with a chloropyridine derivative to form the piperidine ring.
Industrial Production Methods: Industrial production typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or chromium(VI) oxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom in the chloropyridine group is replaced by another nucleophile.
Coupling Reactions: The carbonitrile group can participate in coupling reactions, such as the Suzuki coupling, to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium(VI) oxide, aqueous conditions.
Reduction: Lithium aluminum hydride, hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, polar aprotic solvents.
Coupling: Palladium catalyst, boronic acids, base.
Major Products Formed:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Piperidine derivatives.
Substitution: Substituted pyridines or piperidines.
Coupling: Biaryl compounds.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.
Medicine: It can be used in the development of new drugs, especially those targeting neurological disorders and inflammation.
Industry: The compound finds use in the chemical industry for the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.
Comparison with Similar Compounds
1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile is similar to other piperidine derivatives and chloropyridine compounds. its unique combination of functional groups and structural features sets it apart. Some similar compounds include:
4-(2-pyridinyl)piperidine-4-carbonitrile dihydrochloride
Ethyl 4-[(4-chloropyridin-2-yl)amino]piperidine-1-carboxylate
1-benzyl-4-(2-chloropyridin-3-yl)piperidine-4-carbonitrile
These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
1-(2-chloropyridin-4-yl)piperidine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c12-11-7-10(1-4-14-11)15-5-2-9(8-13)3-6-15/h1,4,7,9H,2-3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPCYRAOUHSXQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C2=CC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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